
N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Aminoethyl)acetamide” is an organic compound used as a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .
Chemical Reactions Analysis
“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been involved in various chemical reactions, demonstrating its reactivity and potential as a building block for various compounds .
Physical And Chemical Properties Analysis
The physical properties of “N-(2-Aminoethyl)acetamide” include a boiling point of 128 °C/3 mmHg, a melting point of 50 °C, and a density of 1.066 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Pharmacological Research and Drug Development
- Anthelmintic Applications : N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, demonstrates promising anthelmintic properties. This compound shows high efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective in dogs against hookworms and large roundworms, suggesting its potential for developing new anthelmintic drugs (Wollweber et al., 1979).
Biochemical Applications
- Protein Modification : 2-Imino-2-methoxyethyl 1-thioglycosides, derivatives of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, serve as novel reagents for attaching sugars to proteins. These derivatives have been used successfully to modify proteins like alpha-amylase and lysozyme without compromising their activities, indicating their utility in biochemical research for studying protein functions and interactions (Lee et al., 1976).
Environmental Science and Green Chemistry
- Biodegradable Chelating Agents : Studies have emphasized the environmental impact of non-biodegradable chelating agents and the necessity for biodegradable alternatives. Research on compounds like N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride could contribute to the development of environmentally friendly chelating agents for industrial, agricultural, and domestic applications. These efforts align with the broader goal of reducing persistent pollutants in aquatic systems (Pinto et al., 2014).
Chemical Synthesis and Industrial Applications
- Synthesis of Azo Disperse Dyes : The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process using a Pd/C catalyst has been developed for its synthesis, demonstrating a green chemistry approach to dye production. This method highlights the potential for using N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride derivatives in sustainable industrial processes (Zhang Qun-feng, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-methoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-4-5(8)7-3-2-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWDIORURGRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
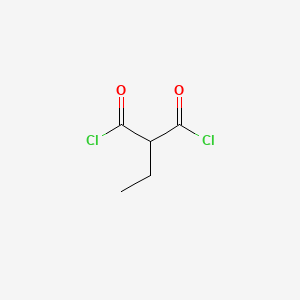
![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)
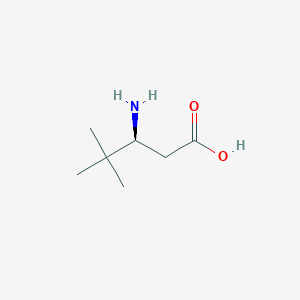

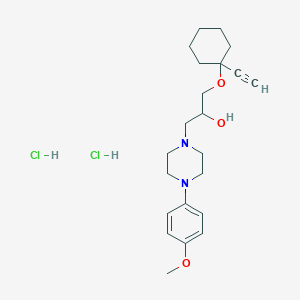
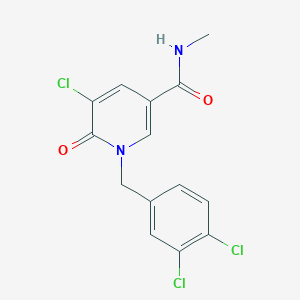
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)
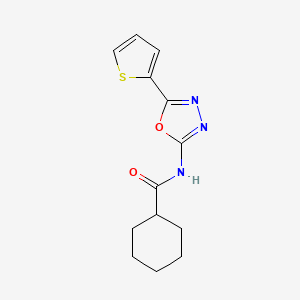
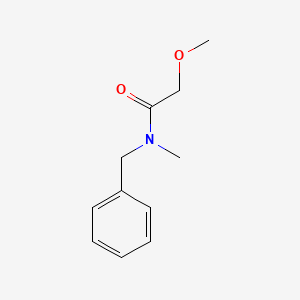
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)